

ERAP1-IN-3 versus ERAP2 selective inhibitors: a comparative analysis

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Compound of Interest

Compound Name: ERAP1-IN-3

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A Comparative Analysis of **ERAP1-IN-3** and Selective ERAP2 Inhibitors for Researchers and Drug Development Professionals

This guide provides a detailed comparison of **ERAP1-IN-3**, an allosteric inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), and recently developed selective inhibitors of its homolog, ERAP2. This objective analysis is supported by quantitative data from biochemical and cellular assays, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Endoplasmic Reticulum Aminopeptidases, ERAP1 and ERAP2, are critical enzymes in the antigen processing and presentation pathway.[1] They reside in the endoplasmic reticulum and are responsible for the final trimming of peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[2] While both are M1 zinc metallopeptidases and share about 50% sequence homology, they exhibit distinct substrate preferences and enzymatic properties.[3][4] ERAP1 preferentially trims longer peptides (9-16 amino acids), whereas ERAP2 is more efficient at trimming shorter peptides (less than 10 amino acids).[4] This functional difference suggests that selective inhibition of either enzyme could uniquely modulate the immunopeptidome, the repertoire of peptides presented on the cell surface. Such modulation is a promising therapeutic strategy for various diseases, including cancer and autoimmune disorders.[3][5]

This guide focuses on a comparative analysis of **ERAP1-IN-3** (also referred to as compound 3 in several key studies) and a leading selective ERAP2 inhibitor, BDM88951, to provide researchers with a clear understanding of their respective characteristics.

Quantitative Data Presentation

The following tables summarize the biochemical and cellular activities of **ERAP1-IN-3** and selective ERAP2 inhibitors based on available experimental data.

Table 1: Biochemical Potency and Selectivity of ERAP1 and ERAP2 Inhibitors

Inhibitor	Target	Assay Type	Substrate	Potency (IC50/EC50/Ki)	Selectivity vs. ERAP1	Selectivity vs. ERAP2	Selectivity vs. IRAP	Reference
ERAP1-IN-3 (Compound 3)	ERAP1	Peptide Hydrolysis	Nonamer Peptide	EC50: 0.4 μ M	-	>500-fold (IC50 >200 μ M)	No detectable effect	[6][7]
ERAP1-IN-3 (Compound 3)	ERAP1	Fluorogenic Substrate Hydrolysis	L-AMC	AC50: 3.7 μ M (activated)	-	Weak inhibitor (IC50 >200 μ M)	No detectable effect	[6]
BDM88 951	ERAP2	Enzymatic Assay	Not Specified	IC50: 19 nM	>150-fold	-	>150-fold	[8]
DG011 A	ERAP2	Fluorogenic Substrate Hydrolysis	Arg-AMC	IC50: 89 nM	72-fold	-	Not Reported	[9]

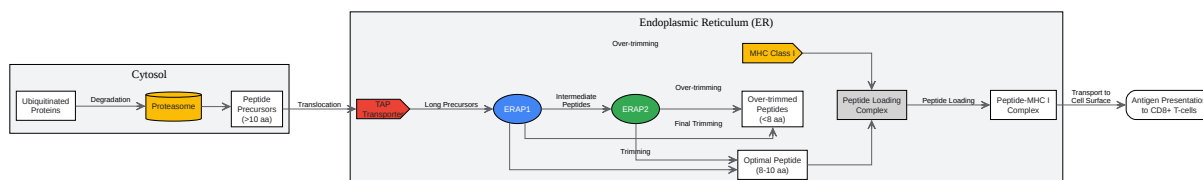
Note: **ERAP1-IN-3** (Compound 3) acts as an allosteric activator of ERAP1's hydrolysis of small fluorogenic substrates (L-AMC) but competitively inhibits the processing of longer, more physiologically relevant peptide substrates.[6][7]

Table 2: Cellular Activity of ERAP1 and ERAP2 Inhibitors

Inhibitor	Target	Cell Line	Assay Type	Potency (IC50)	Reference
ERAP1-IN-3 (Compound 3)	ERAP1	HeLa	Antigen Processing Assay	1.0 μ M	[7]
BDM88951	ERAP2	HEK	Antigen Presentation Assay	Dose-dependent inhibition	[5][10]
BDM88951	ERAP2	HEK	Cellular Thermal Shift Assay (CETSA)	OC50: 23 μ M	[10]

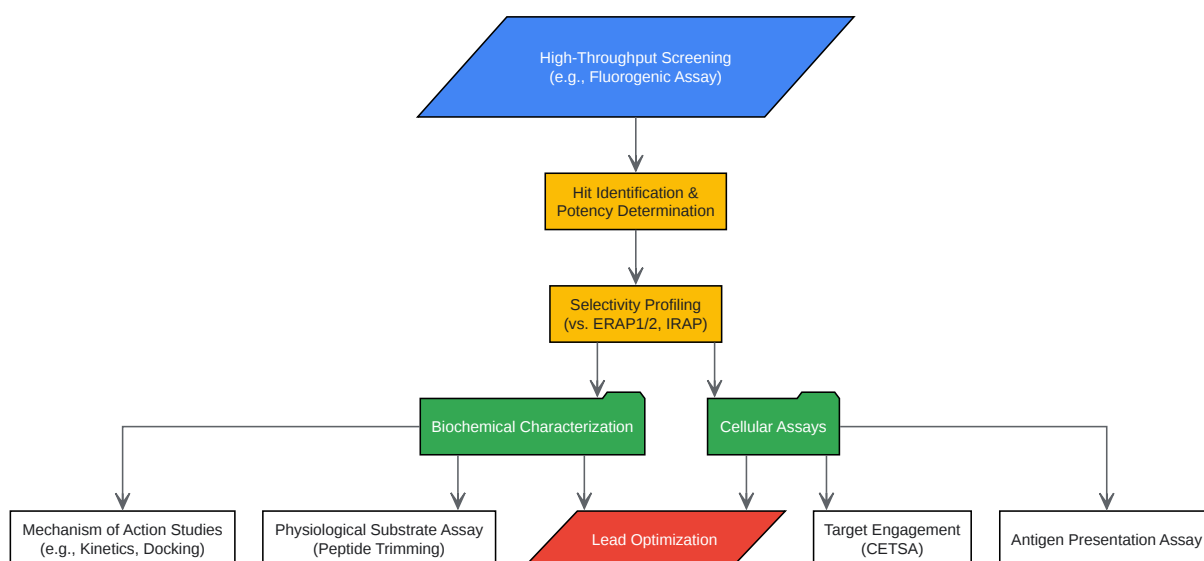
Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the antigen presentation pathway involving ERAP1 and ERAP2, and a typical workflow for inhibitor characterization.



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Caption: Antigen processing and presentation pathway involving ERAP1 and ERAP2.



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